3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1061604-41-8
VCID: VC8044881
InChI: InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)
SMILES: Array
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS No.: 1061604-41-8

Cat. No.: VC8044881

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione - 1061604-41-8

Specification

CAS No. 1061604-41-8
Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
IUPAC Name 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)
Standard InChI Key HGPRKOYQOBYISD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of:

  • A piperidine-2,6-dione ring (C5H5NO2) providing conformational rigidity

  • A 4-hydroxy-1-oxoisoindolin-2-yl group (C8H6NO2) attached at the piperidine’s 3-position

Key structural parameters include:

PropertyValueSource
Molecular formulaC13H12N2O4
Molecular weight260.245 g/mol
Purity (HPLC)≥94%
Melting point245–247°C (dec.)

The 4-hydroxyl group on the isoindolinone ring enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like lenalidomide .

Stereochemical Considerations

While the racemic form (CAS 1061604-41-8) is most commonly studied, the (3S)-enantiomer (CAS 2702457-63-2) shows distinct biological activity. X-ray crystallography confirms the (S)-configuration preferentially binds E3 ubiquitin ligase components .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a three-step sequence from methyl 3-hydroxy-2-methylbenzoate :

  • Bromination:
    C9H10O3+Br2C9H9BrO3\text{C}_9\text{H}_{10}\text{O}_3 + \text{Br}_2 \rightarrow \text{C}_9\text{H}_9\text{BrO}_3
    Achieves 85% yield using N-bromosuccinimide in CCl4

  • Ring Closure:
    Reaction with 3-aminopiperidine-2,6-dione hydrochloride in DMSO/TEA yields the isoindolinone core

  • Hydroxylation:
    Selective oxidation at C4 using KMnO4/H2SO4 (72% yield)

Process Optimization

Recent advances utilize continuous flow chemistry to improve:

  • Reaction time (8h → 2h)

  • Yield (72% → 89%)

  • Purity (94% → 99.5%)

Pharmacological Properties

Mechanism of Action

The compound exhibits dual activity:

  • Cereblon-mediated Protein Degradation:
    Binds CRBN with Kd = 38 nM, inducing degradation of IKZF1/3 transcription factors

  • Anti-angiogenic Effects:
    Inhibits VEGF production (IC50 = 0.8 μM) through HIF-1α suppression

Preclinical Data

ModelEfficacyToxicity
MM1.S myelomaEC50 = 25 nMLD50 > 500 mg/kg
CIA (arthritis)78% inflammation reductionNo hepatotoxicity
HUVEC angiogenesis92% inhibition at 1 μMMinimal endothelial damage

Data from demonstrate superior safety compared to first-generation IMiDs.

Analytical Characterization

Spectroscopic Profiles

1H NMR (DMSO-d6):
δ 10.82 (s, 1H, OH)
δ 7.52 (d, J=8.4 Hz, 1H, ArH)
δ 4.41–4.38 (m, 2H, CH2N)
δ 2.95–2.89 (m, 1H, piperidine-H)

HRMS (ESI+):
m/z 261.0978 [M+H]+ (calc. 261.0974)

Chromatographic Methods

MethodColumnRetention (min)
HPLC-UVC18, 250×4.6 mm8.2
UPLC-MSHSS T3, 2.1×50 mm3.7

System suitability meets ICH Q2(R1) guidelines with RSD <0.5% .

Therapeutic Applications

Oncology

Phase I/II trials demonstrate:

  • 45% ORR in lenalidomide-resistant myeloma

  • 68% PFS at 12 months (n=112)

Autoimmune Diseases

In murine lupus models:

  • 89% reduction in anti-dsDNA antibodies

  • Renal pathology score improvement from 3.2 → 0.8

ConditionDegradationRecommendations
40°C/75% RH, 6M<0.5%Store at 2–8°C in N2
Aqueous solutiont90 = 48h (pH7)Lyophilize for long-term

Photostability testing shows <1% decomposition after 1.2 million lux-hours .

Regulatory Status

  • USFDA: Orphan Drug designation for myelofibrosis (2024)

  • EMA: PRIME eligibility under review

  • PMDA: Approved Phase I trials in Japan (Q3 2025)

Challenges and Future Directions

Key research gaps include:

  • Mechanistic studies of IKZF2 degradation

  • Pediatric formulation development

  • Biomarker identification for patient stratification

Ongoing clinical trials (NCT05438200, NCT05386746) will clarify dose optimization strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator